Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound belonging to the class of pyrrole derivatives. This compound features a unique structural arrangement that includes multiple functional groups, making it of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be sourced from several chemical databases and suppliers that specialize in organic compounds. It is cataloged in platforms such as GuideChem and BenchChem, which provide detailed information about its properties, synthesis methods, and potential applications in research.
This compound is classified as a pyrrole derivative due to its core pyrrole ring structure. Pyrroles are five-membered aromatic heterocycles containing nitrogen, and they are known for their diverse biological activities. The presence of various substituents on the pyrrole ring enhances its potential applications in pharmaceuticals and agrochemicals.
The synthesis of methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as Lewis acids or bases to facilitate the reactions and improve yields. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis.
The molecular structure of methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can be represented using various notations:
COC(=O)C1=C(C)N(Cc2ccc(C)cc2)C(=O)\C1=C/c1cc(OC)c(OC)c(OC)c1The compound's structure features a pyrrole ring with multiple substituents including methoxy groups and a benzyl group, contributing to its complex properties. The arrangement of these groups influences its reactivity and biological activity.
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions due to its functional groups:
Understanding the reactivity patterns of this compound is essential for designing synthetic routes for derivatives or analogs that may exhibit desired biological activities.
Experimental studies would be required to elucidate the specific interactions and pathways influenced by this compound.
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would enhance understanding but were not provided in the sources reviewed.
Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate has potential applications in:
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: